molecular formula C27H22N4O5 B14931862 ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate

ethyl 4-({[4,5-bis(phenylcarbonyl)-1H-1,2,3-triazol-1-yl]acetyl}amino)benzoate

Cat. No.: B14931862
M. Wt: 482.5 g/mol
InChI Key: QONYANCHWXUFNG-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the use of “Click” chemistry, which is a copper-catalyzed azide-alkyne cycloaddition reaction . The starting materials often include ethyl 4-aminobenzoate and 4,5-dibenzoyl-1H-1,2,3-triazole, which undergoes a series of reactions to form the final product. The reaction conditions usually involve the use of solvents like ethanol and catalysts such as copper sulfate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity . This inhibition can lead to various biological effects, including reduced tumor growth in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(4,5-DIBENZOYL-1H-1,2,3-TRIAZOL-1-YL)ACETYL]AMINO}BENZOATE stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit carbonic anhydrase-II with moderate potency makes it a valuable compound for further research in medicinal chemistry .

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 4-[[2-(4,5-dibenzoyltriazol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C27H22N4O5/c1-2-36-27(35)20-13-15-21(16-14-20)28-22(32)17-31-24(26(34)19-11-7-4-8-12-19)23(29-30-31)25(33)18-9-5-3-6-10-18/h3-16H,2,17H2,1H3,(H,28,32)

InChI Key

QONYANCHWXUFNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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